molecular formula C10H11ClO3 B6257258 2-(2-Chloro-4-ethoxyphenyl)acetic acid CAS No. 70757-37-8

2-(2-Chloro-4-ethoxyphenyl)acetic acid

Cat. No. B6257258
CAS RN: 70757-37-8
M. Wt: 214.64 g/mol
InChI Key: UTVJIJMTEXCLDP-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)acetic acid, also known as 2-CEPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. Its chemical formula is C8H9ClO3, and its molecular weight is 192.6 g/mol. 2-CEPA is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)acetic acid is an organic compound that is able to interact with a variety of biological molecules. It has been shown to interact with enzymes and proteins, leading to changes in their structure and activity. Additionally, this compound has been shown to interact with DNA and RNA, leading to changes in gene expression and regulation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to modulate the expression of genes involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)acetic acid has several advantages for laboratory experiments. It is a relatively stable compound that is easy to obtain and store. Additionally, it is soluble in a variety of organic solvents, making it easy to handle and use in experiments. However, this compound can be toxic at high concentrations, so it is important to use it in a safe and controlled environment.

Future Directions

2-(2-Chloro-4-ethoxyphenyl)acetic acid has a wide range of potential applications in scientific research. It could be used to study the molecular mechanisms of diseases, such as cancer, and to develop new therapeutic strategies. Additionally, this compound could be used to study the effects of environmental factors on gene expression and regulation. It could also be used to study the effects of drugs on biological systems and to develop new drugs with improved efficacy and safety profiles. Finally, this compound could be used to study the effects of nutrition on health and to develop new dietary supplements.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)acetic acid can be synthesized from 2-chloro-4-ethoxybenzaldehyde, which is reacted with acetic anhydride in the presence of an acid catalyst. The reaction takes place in the presence of anhydrous sodium sulfate and is heated at 80-90°C. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)acetic acid has been used in a variety of scientific research applications. It has been used as a reagent in synthesis of various organic compounds, including 2-chloro-4-ethoxybenzaldehyde, 4-ethoxybenzaldehyde, and 4-ethoxybenzoic acid. It has also been used in the synthesis of polymers and polymers-based materials. Additionally, this compound has been used in biochemistry and physiology for the study of enzyme kinetics and protein structure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-4-ethoxyphenyl)acetic acid involves the conversion of 2-chloro-4-ethoxybenzaldehyde to 2-(2-chloro-4-ethoxyphenyl)acetic acid through a series of reactions.", "Starting Materials": [ "2-chloro-4-ethoxybenzaldehyde", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-4-ethoxybenzaldehyde with sodium borohydride in ethanol to form 2-chloro-4-ethoxybenzyl alcohol", "Step 2: Oxidation of 2-chloro-4-ethoxybenzyl alcohol with acetic acid and sodium hydroxide to form 2-chloro-4-ethoxybenzoic acid", "Step 3: Conversion of 2-chloro-4-ethoxybenzoic acid to 2-(2-chloro-4-ethoxyphenyl)acetic acid by refluxing with hydrochloric acid" ] }

CAS RN

70757-37-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11ClO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

UTVJIJMTEXCLDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)O)Cl

Purity

95

Origin of Product

United States

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